molecular formula C7H13N B13166342 1-Ethenylcyclopentan-1-amine

1-Ethenylcyclopentan-1-amine

Cat. No.: B13166342
M. Wt: 111.18 g/mol
InChI Key: VDFOZBKJGIZQHR-UHFFFAOYSA-N
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Description

1-Ethenylcyclopentan-1-amine is an organic compound with the molecular formula C7H13N It is characterized by a cyclopentane ring substituted with an ethenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenylcyclopentan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with vinylamine under specific conditions. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to optimize yield and purity. The process may also include steps for purification and isolation of the compound to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

1-Ethenylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic properties, such as its role as a precursor for drug development, is ongoing.

    Industry: It finds applications in the production of polymers, resins, and other materials due to its reactive amine group.

Mechanism of Action

The mechanism by which 1-ethenylcyclopentan-1-amine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing biochemical pathways and reactions. The ethenyl group provides additional reactivity, allowing the compound to engage in various chemical transformations.

Comparison with Similar Compounds

    1-Ethynylcyclopentan-1-amine: This compound has a similar structure but with an ethynyl group instead of an ethenyl group.

    Cyclopentylamine: Lacks the ethenyl group, making it less reactive in certain types of reactions.

    Vinylamine: Contains a vinyl group but lacks the cyclopentane ring, leading to different chemical properties.

Uniqueness: 1-Ethenylcyclopentan-1-amine is unique due to the combination of its cyclopentane ring and ethenyl group, which confer distinct reactivity and potential applications. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-ethenylcyclopentan-1-amine

InChI

InChI=1S/C7H13N/c1-2-7(8)5-3-4-6-7/h2H,1,3-6,8H2

InChI Key

VDFOZBKJGIZQHR-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCCC1)N

Origin of Product

United States

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